- Discovery of 5-(2-(Phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives as Potent Mnk2 Inhibitors: Synthesis, SAR Analysis and Biological Evaluation, ChemMedChem, 2014, 9(5), 962-972

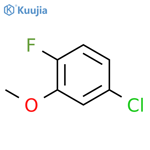

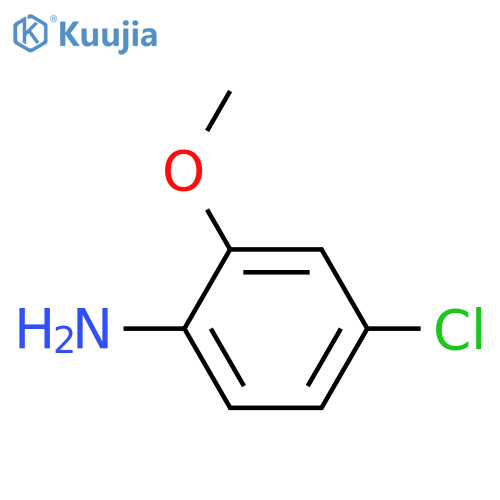

Cas no 93-50-5 (4-Chloro-2-methoxyaniline)

4-Chloro-2-methoxyaniline Propiedades químicas y físicas

Nombre e identificación

-

- 4-Chloro-2-methoxyaniline hydrochloride

- 4-Chloro-2-methoxyaniline

- 2-AMINO-5-CHLOROANISOLE HYDROCHLORIDE

- 4-CHLORO-2-ANISIDINE HYDROCHLORIDE

- 4-Chloro-2-methoxy-phenylamine

- 4-chloro-o-anisidine

- 4-CHLORO-O-ANISIDINE HYDROCHLORIDE

- Benzenamine,4-chloro-2-methoxy-

- 4-Chloro-2-methoxyphenylamine

- Benzenamine, 4-chloro-2-methoxy-

- 2-Amino-5-chloroanisole

- (4-Chloro-2-methoxyphenyl)amine

- p-Chloro-o-anisidine

- 4-chloro-2-methoxybenzenamine

- 2-methoxy-4-chloroaniline

- 2-methoxy-4-chlorobenzenamine

- 4-Chloro-2-(methyloxy)aniline

- 2-Amino-5-Chloroanisole HCL

- WOXLPNAO

- 4-Chloro-2-methoxybenzenamine (ACI)

- o-Anisidine, 4-chloro- (7CI, 8CI)

- 1-Amino-4-chloro-2-methoxybenzene

- 4-Chloro-2-anisidine

- 5-Chloro-2-aminoanisole

- CS-0043926

- NS00039569

- InChI=1/C7H8ClNO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3

- BCP28442

- 4-Chloro-2-methoxyaniline, AldrichCPR

- DB-057406

- MFCD06801386

- AKOS000674032

- SY104152

- SB40014

- Z851801172

- 93-50-5

- J-514957

- STL301778

- PS-3458

- WOXLPNAOCCIZGP-UHFFFAOYSA-

- SCHEMBL171279

- AN-584/43422715

- BBL100098

- TV9MZ8W6NF

- DTXSID5059088

- EINECS 202-251-3

- o-ANISIDINE, 4-CHLORO-

- EN300-152623

-

- MDL: MFCD00068437

- Renchi: 1S/C7H8ClNO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3

- Clave inchi: WOXLPNAOCCIZGP-UHFFFAOYSA-N

- Sonrisas: ClC1C=C(OC)C(N)=CC=1

Atributos calculados

- Calidad precisa: 157.02900

- Masa isotópica única: 157.029442

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 10

- Cuenta de enlace giratorio: 1

- Complejidad: 110

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 1.9

- Superficie del Polo topológico: 35.2

Propiedades experimentales

- Denso: 1.1760 (rough estimate)

- Punto de fusión: 52°C

- Punto de ebullición: 260°C (rough estimate)

- Punto de inflamación: 399°C

- índice de refracción: 1.5430 (estimate)

- PSA: 35.25000

- Logp: 2.51200

4-Chloro-2-methoxyaniline Información de Seguridad

- Instrucciones de peligro: Irritant/Keep Cold

- Código de categoría de peligro: 43

- Instrucciones de Seguridad: 36/37

-

Señalización de mercancías peligrosas:

- Condiciones de almacenamiento:Keep cold

4-Chloro-2-methoxyaniline Datos Aduaneros

- Código HS:2922299090

- Datos Aduaneros:

China Customs Code:

2922299090Overview:

2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Summary:

2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-Chloro-2-methoxyaniline PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM100919-5g |

4-chloro-2-methoxybenzenamine |

93-50-5 | 95% | 5g |

$64 | 2023-03-06 | |

| Enamine | EN300-152623-0.5g |

4-chloro-2-methoxyaniline |

93-50-5 | 95% | 0.5g |

$28.0 | 2023-07-07 | |

| Enamine | EN300-152623-100.0g |

4-chloro-2-methoxyaniline |

93-50-5 | 95% | 100.0g |

$1128.0 | 2023-07-07 | |

| eNovation Chemicals LLC | D397361-250g |

4-Chloro-2-methoxyaniline |

93-50-5 | 97% | 250g |

$2400 | 2023-09-02 | |

| abcr | AB235184-1 g |

4-Chloro-2-methoxyaniline, 98%; . |

93-50-5 | 98% | 1g |

€99.80 | 2023-04-27 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0189-5g |

4-Chloro-2-methoxy-phenylamine |

93-50-5 | 96% | 5g |

¥1678.84 | 2025-01-22 | |

| Enamine | EN300-152623-1.0g |

4-chloro-2-methoxyaniline |

93-50-5 | 95% | 1.0g |

$37.0 | 2023-07-07 | |

| Alichem | A015000876-500mg |

2-Amino-5-chloroanisole |

93-50-5 | 97% | 500mg |

$806.85 | 2023-08-31 | |

| TRC | C367820-250mg |

4-Chloro-2-methoxyaniline |

93-50-5 | 250mg |

$ 161.00 | 2023-09-08 | ||

| TRC | C367820-2g |

4-Chloro-2-methoxyaniline |

93-50-5 | 2g |

$ 1005.00 | 2023-04-18 |

4-Chloro-2-methoxyaniline Métodos de producción

Métodos de producción 1

Métodos de producción 2

1.2 reflux

- Preparation of pyrazolones as metabotropic glutamate receptor agonists for the treatment of neurological and psychiatric disorders, World Intellectual Property Organization, , ,

Métodos de producción 3

- Fischer indolization and its related compounds. XXIV. Fischer indolization of ethyl pyruvate 2-(2-methoxyphenyl)phenylhydrazone, Chemical & Pharmaceutical Bulletin, 1991, 39(3), 572-8

Métodos de producción 4

- New InhA inhibitors based on expanded triclosan and Di-triclosan analogues to develop a new treatment for tuberculosis, Pharmaceuticals, 2021, 14(4),

Métodos de producción 5

- Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids, Beilstein Journal of Organic Chemistry, 2012, 8, 744-748

Métodos de producción 6

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, acidified, 60 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt

- Substituted triazole derivatives as oxytocin antagonists and their preparation, World Intellectual Property Organization, , ,

Métodos de producción 7

- Mechanism of the reaction of carbon and nitrogen nucleophiles with the model carcinogens O-pivaloyl-N-arylhydroxylamines: competing SN2 substitution and SN1 solvolysis, Journal of the American Chemical Society, 1991, 113(9), 3459-66

Métodos de producción 8

- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis, Journal of the American Chemical Society, 2020, 142(40), 17187-17194

Métodos de producción 9

Métodos de producción 10

Métodos de producción 11

- Preparation method of mono-substituted p-chloroaniline, China, , ,

Métodos de producción 12

- Copper-Mediated monochlorination of anilines and nitrogen-containing heterocycles, Synthetic Communications, 2018, 48(20), 2708-2714

Métodos de producción 13

Métodos de producción 14

1.2 Reagents: Sodium chloride Solvents: Water

- Photoinduced Arene C-H Amination with Ammonia: A Practical and Regioselective Strategy for Primary Amines, Advanced Synthesis & Catalysis, 2023, 365(13), 2165-2170

Métodos de producción 15

Métodos de producción 16

Métodos de producción 17

1.2 1.5 h, reflux; reflux → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

- New compound having FGFR inhibitory activity and preparation and application thereof, World Intellectual Property Organization, , ,

Métodos de producción 18

- Preparation of methoxyaniline compound, China, , ,

Métodos de producción 19

Métodos de producción 20

1.2 Reagents: Sodium hydroxide Solvents: Water

- Preparation of triazole-3-carboxamide derivatives as lipoxygenase inhibitors, World Intellectual Property Organization, , ,

4-Chloro-2-methoxyaniline Raw materials

- 4-Chloro-1-fluoro-2-methoxybenzene

- N-(4-chlorophenyl)-O-pivaloylhydroxylamine

- Thianthrenium, 5-(4-chloro-2-methoxyphenyl)-

- Borate(1-),tetrafluoro-

- 5-Chloro-2-nitroanisole

- TERT-BUTYL 4-CHLORO-2-METHOXYPHENYLCARBAMATE

- Carbamic acid, (4-chloro-2-methoxyphenyl)-, ethyl ester (9CI)

4-Chloro-2-methoxyaniline Preparation Products

4-Chloro-2-methoxyaniline Literatura relevante

-

1. 156. Sulphonamides as a source of quinonesF. Bell J. Chem. Soc. 1960 769

-

Jan Moens,Frank De Proft,Paul Geerlings Phys. Chem. Chem. Phys. 2010 12 13174

-

3. Kinetic study of the decarboxylation of 5-amino-1,3,4-oxadiazole-2-carboxylic acid to 2-amino-1,3,4-oxadiazole in water as a function of proton activityDomenico Spinelli,Renato Noto,Giovanni Consiglio,Giuseppe Werber,Francesco Buccheri J. Chem. Soc. Perkin Trans. 2 1977 639

-

4. CCCCLVII.—The inhibitory effect of substituents in chemical reactions. Part II. The reactivity of the isothiocyano-group in substituted arylthiocarbimidesDonald Wheeler Browne,George Malcolm Dyson J. Chem. Soc. 1931 3285

-

5. CLXXI.—The nature of the alternating effect in carbon chains. Part XIX. The mechanism of certain aromatic migrationsChristopher Kelk Ingold,Ernest Walter Smith,Charles Cyril Norrey Vass J. Chem. Soc. 1927 1245

93-50-5 (4-Chloro-2-methoxyaniline) Productos relacionados

- 1807069-43-7(2-Chloro-3-(difluoromethyl)-5-methylpyridine-6-carboxaldehyde)

- 919020-62-5(2-(1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanylacetamide)

- 2411286-22-9(6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-7-methylisoquinoline)

- 2227822-66-2((3R)-3-hydroxy-3-4-(methoxycarbonyl)thiophen-2-ylpropanoic acid)

- 91563-34-7(4-(4-methoxyphenyl)-2-methylpyrrolidine)

- 141178-32-7(Methyl (1-phenylpropyl)carbamate)

- 1805301-13-6(4-(Trifluoromethoxy)-2,3,5-trihydroxypyridine)

- 1806424-80-5(3,6-Dimethoxy-2-iodomandelic acid)

- 1251634-23-7(N-(2,4-dimethylphenyl)-2-{8-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide)

- 1261756-25-5(2,3-Bis(trifluoromethyl)-4-(4-(trifluoromethoxy)phenyl)pyridine)